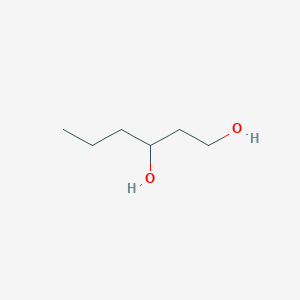

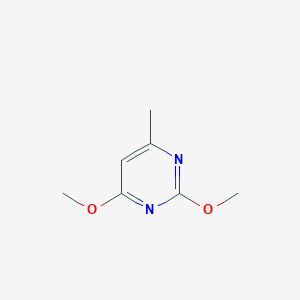

2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 2,2-disubstituted 2,5-dihydro-4-methyloxazoles, which are closely related to 2-Isopropyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole, has been achieved from 2-aminopropanol in a three-step process. This method involves the conversion of 3-oxazolines into various α-sulfinyl ketimines, which can then be stereoselectively reduced to produce 3-hydroxy-2-aminopropyl sulfoxide . Another study presents the synthesis of 2-substituted-5-[isopropylthiazole] derivatives, which, although not directly this compound, share a similar isopropyl group and heterocyclic structure. These compounds were characterized using IR, ^1H NMR, ^13C NMR, and mass spectral analysis . Additionally, a new approach to synthesize 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles has been reported, which involves the direct halogenation of 2-aryl-4,5-dimethyl-1,3-oxazoles using N-bromosuccinimide or N-chlorosuccinimide in acetonitrile, yielding 4-halomethyl isomers with high regioselectivity .

Molecular Structure Analysis

The molecular structure of the synthesized oxazole derivatives is confirmed through various spectroscopic techniques. In the case of the 2,2-disubstituted 2,5-dihydro-4-methyloxazoles, the structure was likely elucidated through standard spectroscopic methods, although the specific techniques are not detailed in the abstract . For the 2-substituted-5-[isopropylthiazole] derivatives, IR, ^1H NMR, ^13C NMR, and mass spectral analysis were employed to characterize the compounds, ensuring the correct molecular structure was obtained . The regioselectivity observed in the synthesis of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles suggests a clear understanding of the molecular structure, which is crucial for the high regioselectivity achieved in the halogenation process .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these oxazole derivatives are multi-step and involve the use of various reagents and conditions. The conversion of 3-oxazolines to α-sulfinyl ketimines and their subsequent reduction is an example of a chemical transformation that requires precise control over reaction conditions for stereoselectivity . The synthesis of 2-substituted-5-[isopropylthiazole] derivatives involves a series of reactions that lead to the formation of triazole and oxadiazole rings, which are evaluated for their biological activity . The direct halogenation method for producing 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles demonstrates a chemical reaction that is highly regioselective, which is a significant consideration in the synthesis of such compounds .

Physical and Chemical Properties Analysis

While the abstracts provided do not give detailed information on the physical and chemical properties of this compound, they do provide insights into the properties of closely related compounds. The antimicrobial and antitubercular activities of the synthesized 2-substituted-5-[isopropylthiazole] derivatives indicate that these compounds have significant biological properties, which could be related to their physical and chemical characteristics . The high regioselectivity achieved in the synthesis of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles suggests that the physical properties of the starting materials and the reaction conditions play a crucial role in the outcome of the chemical reactions .

Wirkmechanismus

Mode of Action

It is known that oxazoles, a class of compounds to which this molecule belongs, often interact with their targets via hydrogen bonding and hydrophobic interactions .

Pharmacokinetics

It is known that the compound is a liquid at room temperature and should be stored at 4°c . These properties may influence its bioavailability.

Eigenschaften

IUPAC Name |

4,4-dimethyl-2-propan-2-yl-5H-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)7-9-8(3,4)5-10-7/h6H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZIWAHRZFZLPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(CO1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302449 |

Source

|

| Record name | 4,4-Dimethyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34575-25-2 |

Source

|

| Record name | 34575-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dimethyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1295966.png)

![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B1295973.png)

![2-[(2-Ethylphenoxy)methyl]oxirane](/img/structure/B1295982.png)